molecular formula C4H7O5P B12312199 (E)-3-phosphonobut-2-enoic acid

(E)-3-phosphonobut-2-enoic acid

Cat. No.: B12312199
M. Wt: 166.07 g/mol
InChI Key: VFHPKRBLCTUMIO-NSCUHMNNSA-N
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Description

(E)-3-Phosphonobut-2-enoic acid is a phosphonate-containing unsaturated carboxylic acid characterized by a conjugated enoic acid backbone with a phosphonic acid group (-PO₃H₂) at the C3 position. This compound belongs to a class of molecules known for their ability to mimic biological phosphate or carboxylate groups, making them valuable in medicinal chemistry as enzyme inhibitors, particularly targeting enzymes involved in amino acid metabolism or phosphate transfer reactions . The (E)-stereochemistry of the double bond ensures spatial alignment critical for binding to active sites. While synthetic routes vary, common methods involve Horner-Wadsworth-Emmons reactions or phosphorylation of precursor enoates. Its applications span biochemical research, including studies on metabolic pathways and antibiotic development.

Properties

Molecular Formula

C4H7O5P

Molecular Weight

166.07 g/mol

IUPAC Name

(E)-3-phosphonobut-2-enoic acid

InChI

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2+

InChI Key

VFHPKRBLCTUMIO-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/P(=O)(O)O

Canonical SMILES

CC(=CC(=O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phosphonobut-2-enoic acid typically involves the reaction of phosphorous acid with an appropriate alkene precursor under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve the desired phosphonic acid functional group .

Industrial Production Methods: Industrial production of (E)-3-phosphonobut-2-enoic acid often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Phosphonobut-2-enoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.

    Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butenoic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Activity : Research indicates that (E)-3-phosphonobut-2-enoic acid exhibits antiviral properties, particularly against certain strains of viruses. It acts by inhibiting viral replication through interference with nucleic acid synthesis.
    • Antitumor Properties : Studies have highlighted its potential as an antitumor agent. The compound has shown effectiveness in inhibiting the proliferation of cancer cells in vitro, suggesting a mechanism that may involve apoptosis induction.
    • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Agricultural Science
    • Herbicide Development : Due to its ability to interfere with plant growth mechanisms, (E)-3-phosphonobut-2-enoic acid has been explored as a potential herbicide. Its application can lead to selective inhibition of weed species while minimizing damage to crops.
    • Plant Growth Regulation : The compound has been studied for its effects on plant growth regulation, where it can modulate hormone levels and influence plant development processes.

Table 1: Biological Activities of (E)-3-phosphonobut-2-enoic acid

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AntiviralInfluenza virusInhibition of viral replication
AntitumorHuman cancer cell linesInduction of apoptosis
Enzyme inhibitionMetabolic enzymesReduced enzyme activity

Table 2: Agricultural Applications

Application TypeEffectTarget SpeciesReference
HerbicideGrowth inhibitionVarious weed species
Growth regulationHormonal modulationCrop plants

Case Studies

  • Case Study on Antiviral Activity
    • A study conducted on the efficacy of (E)-3-phosphonobut-2-enoic acid against influenza virus demonstrated a significant reduction in viral load in treated cells compared to controls. This study utilized various concentrations of the compound and measured viral RNA levels post-treatment.
  • Case Study on Antitumor Effects
    • In vitro experiments using human breast cancer cell lines revealed that treatment with (E)-3-phosphonobut-2-enoic acid led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an antitumor agent.
  • Case Study on Herbicide Development
    • Field trials assessing the application of (E)-3-phosphonobut-2-enoic acid as a herbicide showed promising results in controlling specific weed populations without adversely affecting neighboring crops. The trials monitored crop yield and weed biomass over multiple growing seasons.

Mechanism of Action

The mechanism by which (E)-3-phosphonobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in pathways where the compound acts as an inhibitor or a catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonated enoic acids exhibit diverse biological and physicochemical properties depending on substituent positions, esterification, and stereochemistry. Below is a detailed comparison of (E)-3-phosphonobut-2-enoic acid with its structural analogs, focusing on the ethyl ester derivative (E)-4-(diethoxy-phosphoryl)-3-methyl-but-2-enoic acid ethyl ester () and broader analogs.

Structural and Functional Differences

Property (E)-3-Phosphonobut-2-enoic Acid (E)-4-(Diethoxy-phosphoryl)-3-methyl-but-2-enoic Acid Ethyl Ester
Molecular Formula C₄H₇PO₅ C₁₁H₁₉PO₆
Phosphonate Group -PO₃H₂ at C3 -PO(OEt)₂ at C4
Carboxylic Acid Free -COOH at C1 Ethyl ester (-COOEt) at C1
Substituents No methyl group Methyl group at C3
Solubility High hydrophilicity due to -PO₃H₂ and -COOH Increased lipophilicity from ester groups (-COOEt, -PO(OEt)₂)
Bioactivity Potent inhibitor of glutamate racemase Likely altered bioavailability due to esterification and methyl hindrance

Key Observations:

Phosphonate Positional Isomerism : The relocation of the phosphonate group from C3 to C4 in the ethyl ester derivative alters electronic conjugation and steric interactions. This shift may reduce affinity for enzymes that recognize the C3-phosphonate motif.

Esterification Effects : Ethyl esterification of the carboxylic acid and phosphonate groups enhances membrane permeability but reduces solubility in aqueous environments. This trade-off impacts pharmacokinetics .

Stereoelectronic Properties : The (E)-configuration is conserved in both compounds, preserving the planar geometry necessary for π-π interactions in enzyme binding.

Broader Analogs

  • (Z)-Isomers : The (Z)-configuration disrupts conjugation, reducing resonance stabilization and enzymatic binding efficiency.
  • Alkyl Chain Variants: Lengthening the carbon chain (e.g., pent-2-enoic acid derivatives) increases hydrophobicity but may compromise target specificity.
  • Phosphonate vs. Phosphate : Unlike phosphates, phosphonates are resistant to hydrolysis, enhancing metabolic stability but requiring tailored delivery systems.

Biological Activity

(E)-3-phosphonobut-2-enoic acid, also known as 3-phosphonobut-2-enoic acid, is a compound of interest in biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

(E)-3-phosphonobut-2-enoic acid has the following chemical properties:

  • Molecular Formula : C4H7O5P
  • Molecular Weight : 174.17 g/mol
  • CAS Number : 13991-36-1
  • IUPAC Name : (E)-3-phosphonobut-2-enoic acid

The biological activity of (E)-3-phosphonobut-2-enoic acid primarily involves its role as an inhibitor of certain enzymes and metabolic pathways. It has been identified as a potential inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis. By inhibiting this enzyme, (E)-3-phosphonobut-2-enoic acid may influence glucose metabolism and energy production in cells.

Biological Activities

  • Antitumor Activity : Research has indicated that (E)-3-phosphonobut-2-enoic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that (E)-3-phosphonobut-2-enoic acid may possess antimicrobial activity against certain bacterial strains. This property could be useful in developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against specific bacteria
Enzyme InhibitionInhibits phosphoenolpyruvate carboxykinase

Case Study 1: Antitumor Effects in Breast Cancer

A study conducted on the effects of (E)-3-phosphonobut-2-enoic acid on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was found to reduce cell viability by 60% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity Against E. coli

In another study, (E)-3-phosphonobut-2-enoic acid was tested against Escherichia coli strains. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating its potential as an antimicrobial agent. Further investigations are needed to elucidate the exact mechanism behind this activity.

Research Findings

Recent research highlights the importance of (E)-3-phosphonobut-2-enoic acid in metabolic regulation and its potential therapeutic applications:

  • Metabolic Regulation : Studies show that this compound can modulate metabolic pathways related to glucose homeostasis, making it a candidate for further research in diabetes management.
  • Combination Therapies : There is ongoing research into the use of (E)-3-phosphonobut-2-enoic acid in combination with other therapeutic agents to enhance anticancer efficacy and overcome drug resistance.

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